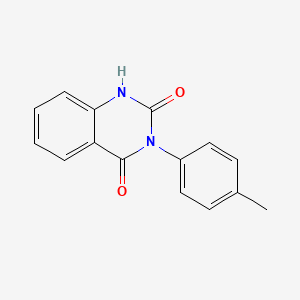

3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

Beschreibung

3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione (CAS: 1087-99-6) is a quinazolinone derivative with the molecular formula C₁₅H₁₂N₂O₂ and a molecular weight of 252.27 g/mol . It features a 4-methylphenyl substituent at the 3-position of the quinazoline-2,4-dione core.

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16-15(17)19/h2-9H,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPSMOASZOZCLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333059 | |

| Record name | 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087-99-6 | |

| Record name | 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

A one-pot synthesis leveraging DMAP as a catalyst was developed for quinazoline-2,4-diones. The protocol involves cyclization of anthranilamide derivatives with di-tert-butyl dicarbonate ((Boc)₂O) under mild conditions. Key steps include:

- Urea Formation : Reaction of 2-amino-N-methylbenzamide with (Boc)₂O generates a Boc-protected intermediate.

- Cyclization : DMAP facilitates intramolecular cyclization via nucleophilic acyl substitution, forming the quinazoline core.

Table 1: Optimization of DMAP-Catalyzed Synthesis

| Entry | Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMAP | Et₃N | CH₂Cl₂ | RT | 33 |

| 3 | DMAP | None | CH₂Cl₂ | RT | 79 |

| 10 | DMAP | None | CH₃CN | RT | 94 |

Notably, omitting Et₃N improved yields (Entry 3 vs. 1), while acetonitrile outperformed dichloromethane (Entry 10). Microwave irradiation further reduced reaction time to 30 minutes with 92% yield.

Eco-Efficient One-Pot Synthesis in Aqueous Media

Green Chemistry Approach

An eco-friendly method employs water as the solvent, avoiding toxic organic reagents. The synthesis proceeds via:

- Urea Intermediate Formation : Anthranilic acid derivatives react with potassium cyanate (KOCN) in water.

- Cyclization : Sodium hydroxide induces ring closure, followed by HCl-mediated acidification to precipitate the product.

Table 2: Substrate Scope for Aqueous Synthesis

| Substrate | R Group | Yield (%) |

|---|---|---|

| 4-Fluoro-2-aminobenzoic acid | 4-F | 91 |

| 2-Amino-4-methoxybenzoic acid | 4-OMe | 95 |

| 2-Amino-5-chlorobenzoic acid | 5-Cl | 82 |

Electron-donating groups (e.g., 4-OMe) enhanced yields due to improved nucleophilicity, while electron-withdrawing groups (e.g., 5-Cl) slightly reduced efficiency. The protocol was scaled to 1 kg with minimal waste, highlighting industrial viability.

Comparative Analysis of Synthetic Methodologies

Efficiency and Sustainability

Industrial Applicability

The aqueous method’s scalability and low cost make it preferable for bulk production, whereas the DMAP approach suits small-scale, high-purity synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline-2,4-dione derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

Oxidation: Quinazoline-2,4-dione derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Recent studies have highlighted the potential of quinazoline-2,4(1H,3H)-dione derivatives as antimicrobial agents. A notable research effort evaluated a series of these compounds for their effectiveness against Gram-positive and Gram-negative bacteria. The findings indicate that several derivatives, including 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione, exhibited moderate to significant antimicrobial activity.

- Study Findings :

- Compounds were tested using the Agar well diffusion method.

- The most effective derivatives showed inhibition zones comparable to standard antibiotics like ampicillin.

- For instance, specific compounds demonstrated inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 70 to 80 mg/mL .

Biological Activities Beyond Antimicrobial Properties

Beyond their antimicrobial potential, quinazoline derivatives have been investigated for other biological activities:

- Anticancer Properties : Some studies have indicated that quinazoline derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Certain compounds within this class have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Enzyme Inhibition : Quinazolines have also been explored as inhibitors of various enzymes crucial in disease pathways, including those involved in cancer and bacterial resistance mechanisms .

Wirkmechanismus

The mechanism of action of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In the context of its anticancer activity, this compound has been shown to inhibit protein kinases such as c-Met and VEGFR-2, which play crucial roles in cancer cell signaling pathways. By blocking these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Synthesis: Prepared via a DMAP-catalyzed one-pot reaction from 2-aminobenzamides and di-tert-butyl dicarbonate, yielding 71% with a melting point >250°C .

- Spectroscopic Data :

This compound is part of a broader class of 3-substituted quinazoline-2,4-diones, which are investigated for diverse biological activities, including anticancer and antidiabetic effects .

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The 3-position substituent significantly impacts physical properties such as melting point and solubility. Below is a comparative analysis:

Key Observations :

- Aromatic vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., 4-methylphenyl, pyridin-2-yl) generally exhibit higher melting points (>250°C) compared to alkyl-substituted analogs (e.g., propyl), likely due to enhanced π-π stacking .

- Position of Methyl Group : The 4-methylphenyl substituent (para position) in the target compound may improve crystallinity compared to 2-methylphenyl (ortho), which introduces steric hindrance .

Key Findings :

- Anticancer Activity : The 4-methylphenyl derivative is hypothesized to inhibit c-Met/VEGFR-2 kinases , similar to compounds 2c, 4b, and 4e (dual inhibitors with IC₅₀ values <1 μM) . Aryl groups may enhance binding to kinase ATP pockets via hydrophobic interactions.

- Antidiabetic Activity : Alkyl substituents (e.g., propyl, cyclohexyl) favor α-amylase/α-glucosidase inhibition , likely due to flexible interactions with enzyme active sites .

Biologische Aktivität

3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has attracted attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The findings are supported by various studies and include case studies and data tables for clarity.

1. Overview of Quinazoline Derivatives

Quinazoline derivatives are known for their wide range of biological activities. The 2,4-dione structure in particular has been linked to various pharmacological effects. Research indicates that modifications in the quinazoline structure can lead to enhanced biological properties, making it a valuable scaffold in medicinal chemistry.

2. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 75 |

| Escherichia coli | 11 | 80 |

| Candida albicans | 10 | 77 |

The compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. Notably, it showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential as an antimicrobial agent .

3. Anticancer Activity

The anticancer potential of quinazoline derivatives has been a focal point in recent research. Studies indicate that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Effects

A study investigating the effects of quinazoline derivatives on cancer cell lines demonstrated that certain modifications enhance cytotoxicity. For instance, derivatives with electron-withdrawing groups showed increased activity against breast cancer cells, with IC50 values significantly lower than standard chemotherapeutics .

4. Anti-inflammatory Activity

Quinazoline derivatives have also been explored for their anti-inflammatory properties. Research indicates that these compounds can suppress cytokine secretion and reduce inflammation in models of acute lung injury.

Table 2: Anti-inflammatory Effects of Quinazoline Derivatives

| Compound | Effect on IL-6 Secretion (%) | Neutrophil Migration Inhibition (%) |

|---|---|---|

| This compound | 60 | 70 |

The compound demonstrated significant inhibition of IL-6 secretion and neutrophil migration in preclinical models .

5. Antiviral Activity

Emerging studies suggest that quinazoline derivatives hold promise as antiviral agents. Specifically, modifications to the quinazoline core have shown efficacy against viruses such as HCV and adenoviruses.

Case Study: Antiviral Screening

In vitro assays revealed that certain quinazoline derivatives exhibited EC50 values comparable to established antiviral drugs. For instance, a closely related compound showed an EC50 value of 6.4 μM against HCV .

6. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can significantly influence their pharmacological properties.

Key Findings:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.